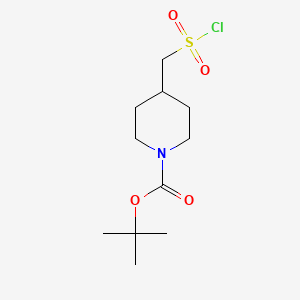

Tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate is a synthetic intermediate in organic chemistry, characterized by a piperidine ring substituted at the 4-position with a chlorosulfonylmethyl group (-CH₂SO₂Cl) and protected by a tert-butyloxycarbonyl (Boc) group. This compound is of interest due to its reactive chlorosulfonyl moiety, which enables further functionalization, such as nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-6-4-9(5-7-13)8-18(12,15)16/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOXDBOOFYZYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901158671 | |

| Record name | 1,1-Dimethylethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901158671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-52-6 | |

| Record name | 1,1-Dimethylethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901158671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chlorosulfonylmethyl reagents. One common method includes the reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with chlorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low level to control the reaction rate and ensure high yield.

Industrial Production Methods

In industrial settings, the production of tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and high efficiency. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding different piperidine derivatives.

Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dichloromethane (DCM), at room temperature or slightly elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tert-butyl 4-(aminomethyl)piperidine-1-carboxylate derivatives, while reduction reactions can produce tert-butyl 4-(methyl)piperidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives and other complex molecules.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.

Key Comparative Insights:

Reactivity :

- The chlorosulfonylmethyl group in the target compound is more electrophilic than the chloro-oxoethyl group in the analog from , enabling diverse sulfonylation reactions.

- Iodopyrazolyl () and chlorobenzyl () substituents offer sites for metal-catalyzed cross-couplings, whereas the hydroxy(pyridinyl)methyl group () may participate in hydrogen bonding or coordination chemistry.

Synthetic Methods :

- Stability and Safety: Limited toxicity data are reported for analogs (e.g., ), emphasizing the need for cautious handling. The chlorosulfonyl group may pose greater hazards (e.g., moisture sensitivity, corrosivity) compared to alkyl or aryl substituents.

Physicochemical Properties :

Biological Activity

Tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate, also known as tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate, is a compound with significant biological activity. This article explores its various biological properties, mechanisms of action, and implications for medicinal chemistry.

- Molecular Formula : C10H18ClNO4S

- Molecular Weight : 283.77 g/mol

- CAS Number : 45789737

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, which is critical for its antimicrobial and anticancer properties. It may bind to the active sites of these enzymes, preventing substrate access and subsequent reactions.

- Apoptosis Induction : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death, which is essential for its anticancer activity.

- Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, which may contribute to its therapeutic effects against oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate demonstrates notable antimicrobial properties.

Table 1: Antimicrobial Activity Data

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.5 | Escherichia coli |

| Thiazole derivative A | 0.06 | Staphylococcus aureus |

| Thiazole derivative B | 1.88 | Pseudomonas aeruginosa |

The minimum inhibitory concentrations (MICs) indicate strong antibacterial potential against Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer activity.

Table 2: Anticancer Activity Data

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 10.5 | MCF-7 |

| Thiazole derivative C | 5.0 | HeLa |

| Thiazole derivative D | 23.29 | LoVo |

The IC50 values suggest that the compound can reduce cell viability at concentrations lower than many existing chemotherapeutics, indicating its potential as an effective anticancer agent.

Case Studies

- Antibacterial Efficacy : A study demonstrated that tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC comparable to standard antibiotics.

- Anticancer Trials : In vitro studies on breast cancer cell lines (MCF-7) showed that this compound could significantly reduce cell viability at concentrations lower than many existing chemotherapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.